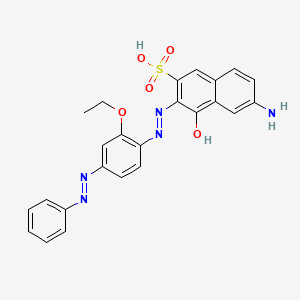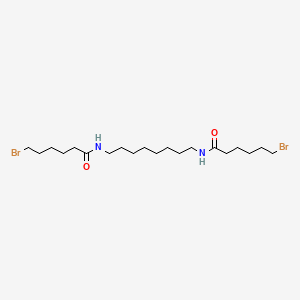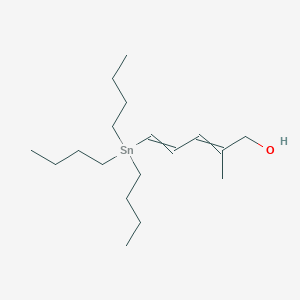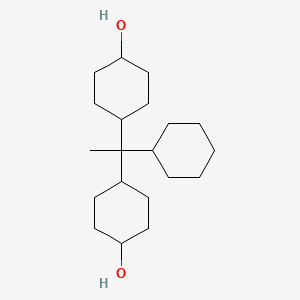
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine is an organic compound characterized by the presence of two nitrooctyl groups attached to a benzene-1,4-diamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 2-methyl-2-nitrooctyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N1,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The pathways involved may include redox reactions and covalent modifications of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~4~-Bis(2-methylphenyl)benzene-1,4-diamine
- N~1~,N~4~-Bis(2-methoxybenzylidene)hexane-1,6-diamine
- N~1~,N~4~-Bis(4-butylphenyl)benzene-1,4-diamine
Uniqueness
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine is unique due to the presence of nitrooctyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
125558-68-1 |
|---|---|
Formule moléculaire |
C24H42N4O4 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
1-N,4-N-bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine |
InChI |
InChI=1S/C24H42N4O4/c1-5-7-9-11-17-23(3,27(29)30)19-25-21-13-15-22(16-14-21)26-20-24(4,28(31)32)18-12-10-8-6-2/h13-16,25-26H,5-12,17-20H2,1-4H3 |
Clé InChI |
VAVGLNOWAPTOQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(CNC1=CC=C(C=C1)NCC(C)(CCCCCC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
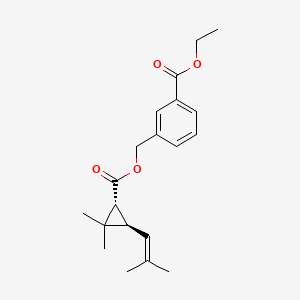
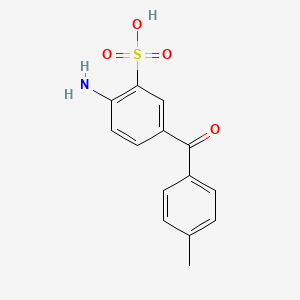
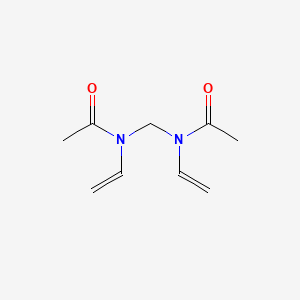
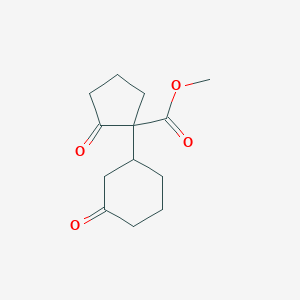
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
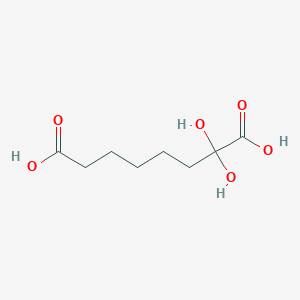
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
